(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Overview
Description
The compound “(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide” is a synthetic organic molecule that features a combination of oxadiazole and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide” typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the cyclohexyl group:
Formation of the prop-2-enamide linkage: This involves the reaction of the oxadiazole intermediate with a suitable acrylamide derivative, typically under basic or acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the cyclohexyl ring.
Reduction: Reduction reactions may target the oxadiazole ring or the prop-2-enamide linkage.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated by reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it functions as a receptor modulator, it may interact with specific receptor sites to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- (2E)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Uniqueness
The uniqueness of “(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-25-15-11-13(12-16(26-2)18(15)27-3)9-10-17(24)21-20-23-22-19(28-20)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3,(H,21,23,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTDNVUFBBMUCK-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(O2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(O2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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